molecular formula C8H6Br2O B1586215 1-(2,4-Dibromophenyl)ethanone CAS No. 33243-33-3

1-(2,4-Dibromophenyl)ethanone

Cat. No. B1586215
CAS RN: 33243-33-3
M. Wt: 277.94 g/mol
InChI Key: PFNFQYGPUFVXPB-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)ethanone is a chemical compound with the molecular formula C8H6Br2O and a molecular weight of 277.94 . It is also known by its CAS number 33243-33-3 .


Synthesis Analysis

While specific synthesis methods for 1-(2,4-Dibromophenyl)ethanone were not found in the search results, a related compound, 2-Chloro-1-(2,4-dibromophenyl)ethanone, has been synthesized from secondary alcohols using ammonium bromide and Oxone .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dibromophenyl)ethanone consists of an ethanone group (C2H2O) attached to a phenyl ring with two bromine atoms at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

1-(2,4-Dibromophenyl)ethanone has a melting point of 61-62℃, a boiling point of 316℃, and a density of 1.812 . It is a solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Electrophilic Bromination

1-(2,4-Dibromophenyl)ethanone is involved in electrophilic bromination reactions. In a study, various alkylaryl ketones, including 1-(2,4-dichlorophenyl)ethanone, were brominated using ionic liquids under solvent-free conditions, demonstrating a highly efficient, regioselective method for electrophilic bromination (W. Ying, 2011).

Polymorphism and Conformational Isomerism

The compound shows polymorphism and conformational isomerism. For example, two polymorphs of 1-(2,4-dihydroxyphenyl)ethanone were investigated, revealing different molecular arrangements and hydrogen bonding patterns in each form (P. Jones & I. Mangalagiu, 2009).

Phase Equilibrium Studies

Research on solid-liquid phase equilibrium and ternary phase diagrams of derivatives of 1-(2,4-dibromophenyl)ethanone in various solvents has been conducted. These studies provide insights into the solubility and crystallization behavior of such compounds (Rongrong Li et al., 2019).

Fluorescent Probe Development

1-(2,4-Dibromophenyl)ethanone has been used in the development of fluorescent probes. A study described a BODIPY-based naked-eye fluorescent on-off probe with high selectivity for H2S, indicating potential applications in biological systems (T. Fang et al., 2019).

Synthesis of Complex Molecules

This compound serves as a starting material in the synthesis of complex molecules. For instance, a study described the synthesis of (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone from (2,4-dihydroxyphenyl)ethanone, showcasing its utility in organic synthesis (Zhou Jin-xia, 2010).

Enantioselective Synthesis

1-(2,4-Dibromophenyl)ethanone is also used in enantioselective synthesis. A study reported the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate of Miconazole, highlighting its role in producing chiral intermediates for drug synthesis (Yan-Li Miao et al., 2019).

Photophysical Characterization

The compound has been studied for its photophysical properties. For instance, 4,4′-Diacetylstilbene, synthesized using 1-(2,4-dibromophenyl)ethanone, was examined for its luminescent properties, demonstrating its potential in material sciences (C. Pye et al., 2010).

Molecular Docking Studies

Molecular docking studies have been conducted using derivatives of 1-(2,4-dibromophenyl)ethanone. These studies assess the binding efficacy of the compound with various proteins, contributing to our understanding of its potential in drug design and development (Medicharla SRI SATYA et al., 2022).

Safety And Hazards

1-(2,4-Dibromophenyl)ethanone has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing and eye protection .

Future Directions

While specific future directions for 1-(2,4-Dibromophenyl)ethanone were not found in the search results, related compounds such as pyrrolomycins (which exhibit a broad spectrum of biological activities) are being studied for their potential in developing new antimicrobial agents .

properties

IUPAC Name

1-(2,4-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNFQYGPUFVXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367877
Record name 2',4'-DIBROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dibromophenyl)ethanone

CAS RN

33243-33-3
Record name 2',4'-DIBROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Zhan, X Liu, Z Li, Z Fang, Z Li, D Wang… - Bioorganic & medicinal …, 2009 - Elsevier
A novel synthetic route and anti-HIV activity evaluation of a new series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives are described. Bioactivity assay …
Number of citations: 107 www.sciencedirect.com
P Zhan, L Wang, H Liu, X Chen, X Li, X Jiang… - Archives of pharmacal …, 2012 - Springer
In continuation of our endeavor to develop new, potent, selective and less toxic antiviral agents, a novel series of 2-(2-amino/chloro-4-(2,4-dibromophenyl) thiazol-5-ylthio)acetamide …
Number of citations: 20 link.springer.com
M Tang, Y Kong, B Chu, D Feng - Advanced Synthesis & …, 2016 - Wiley Online Library
An efficient synthesis of indazoles from readily accessible E/Z mixtures of o‐haloaryl N‐tosylhydrazones has been developed. The thermo‐induced isomerization of N‐tosylhydrazones …
Number of citations: 54 onlinelibrary.wiley.com

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